molecular formula C21H18N4O5 B11535714 N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide

N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide

Cat. No.: B11535714
M. Wt: 406.4 g/mol
InChI Key: GZPZZWBGOKTRQI-YDZHTSKRSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide (CAS Number: 314065-94-6) is a chemical compound with the following linear formula:

C23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3C23​H24​N4​O3​

. It belongs to the class of Schiff bases and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide involves the condensation of appropriate precursors. One common synthetic route includes the reaction between 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde and pyridine-4-carbohydrazide under suitable conditions.

Reaction Conditions::
  • Reactants: 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde, pyridine-4-carbohydrazide
  • Solvent: Organic solvent (e.g., ethanol, methanol)
  • Catalyst: Acidic or basic catalyst (e.g., acetic acid, sodium hydroxide)
  • Temperature: Typically at reflux
  • Workup: Filtration, recrystallization

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the aromatic rings.

    Condensation: Formation of imine bonds during synthesis.

Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles (e.g., amines), and acidic or basic conditions.

Major products:

  • Reduced compound (amino derivative)
  • Substituted derivatives (e.g., halogenated, alkylated)

Scientific Research Applications

Chemistry::

    Ligand Design: N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide can serve as a ligand in coordination chemistry.

    Organic Synthesis: It participates in multicomponent reactions and heterocyclic synthesis.

Biology and Medicine::

    Antimicrobial Properties: Exploration of its antibacterial and antifungal activities.

    Bioconjugation: Utilization in bioconjugation strategies.

Industry::

    Dye Synthesis: Potential use in dye and pigment synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(E)-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H18N4O5/c1-29-19-11-17(13-23-24-21(26)16-7-9-22-10-8-16)18(25(27)28)12-20(19)30-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,26)/b23-13+

InChI Key

GZPZZWBGOKTRQI-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

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